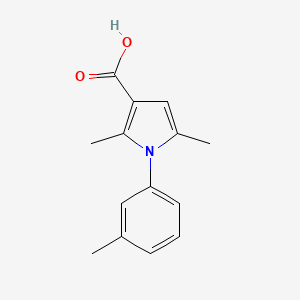

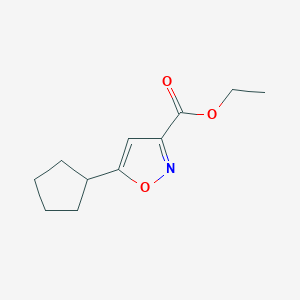

1-tert-butyl 3-ethyl 5,5-difluoro-5,6-dihydropyridine-1,3(2H)-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-tert-butyl 3-ethyl 5,5-difluoro-5,6-dihydropyridine-1,3(2H)-dicarboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains a pyridine ring and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Chemical Synthesis and Characterization

This chemical compound has been synthesized and characterized in various studies. For instance, a study by Görlitzer and Baltrusch (2000) explored the reaction mechanism of the formation of a specific compound from a Nifedipine-analogous bis(cyanoethyl) ester, involving 3-tert-butyl-5-methyl-1,4-dihydropyridine (DHP)-dicarboxylate reacting with trifluoroacetic acid (TFA) (Görlitzer & Baltrusch, 2000). Another significant study focused on the synthesis, characterization, thermal, X-ray, and DFT analyses of similar dihydropyridine derivatives, highlighting their structural and chemical properties, and confirming the presence of intramolecular hydrogen bonding in some compounds (Çolak et al., 2021).

Reaction Mechanisms and Intermediates

Investigations into the reaction mechanisms and intermediates have yielded insights into the chemical behavior of related compounds. Wustrow and Wise (1991) reported on the palladium-catalyzed coupling reactions of a partially reduced pyridine derivative, demonstrating the versatility of these compounds in organic synthesis (Wustrow & Wise, 1991). Additionally, the comparative study of regioselectivity and reaction media for the synthesis of pyrazoles from different reaction conditions provides further understanding of the chemical reactivity and applications of these compounds in synthesizing structurally diverse molecules (Martins et al., 2012).

Pharmaceutical Intermediate Synthesis

A noteworthy application is in the synthesis of intermediates for pharmaceuticals. Zhang et al. (2018) developed a high-yield synthetic method for an important intermediate used in small molecule anticancer drugs, showcasing the compound's relevance in drug development (Zhang et al., 2018).

Catalysis and Asymmetric Synthesis

Moreover, these compounds play a significant role in catalysis and asymmetric synthesis. Dong et al. (2017) highlighted a palladium catalyst system's application in alkoxycarbonylation of alkenes, demonstrating the efficiency and practical utility of these systems in transforming alkenes into esters (Dong et al., 2017).

properties

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 5,5-difluoro-2,6-dihydropyridine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h6H,5,7-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOWFSVUQDKCNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(CN(C1)C(=O)OC(C)(C)C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-butyl 3-ethyl 5,5-difluoro-5,6-dihydropyridine-1,3(2H)-dicarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2845378.png)

![tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate](/img/structure/B2845379.png)

![Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride](/img/structure/B2845384.png)

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2845387.png)

![7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2845391.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2845392.png)

![Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate](/img/structure/B2845393.png)

![6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2845396.png)

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one](/img/structure/B2845397.png)